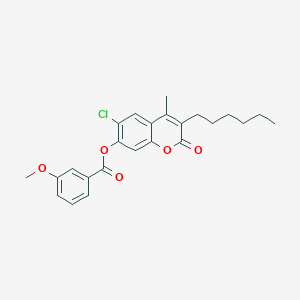

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with various substituents, making it a potential candidate for various applications in scientific research.

Preparation Methods

The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its ability to interact with various biological targets. Its derivatives have been investigated for:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

Antimicrobial Activity

Research has demonstrated that 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate possesses significant antimicrobial properties. Key findings include:

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (e.g., Mycobacterium tuberculosis) | 7.05 | Significant inhibition observed |

| Antifungal (e.g., Candida albicans) | 12.5 | Effective against fungal strains |

These results suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE). The findings indicate:

| Enzyme | IC50 (μM) | Comparison |

|---|---|---|

| AChE Inhibition | 0.25 | Comparable to established inhibitors |

This property positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have focused on the biological activity and mechanisms of action of this compound:

- Antimicrobial Studies : A study investigated its efficacy against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

- Enzyme Inhibition Profiles : A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interfere with microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include:

2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one core but with different substituents, leading to variations in its biological activities.

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: This compound has a furan-2-carboxylate group instead of a methoxybenzoate group, which may result in different chemical and biological properties.

Biological Activity

6-Chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H19ClO4

- Molecular Weight : 306.78 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various coumarins, including derivatives similar to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yloxybenzoate. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins has been widely studied. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that 6-chloro derivatives can reduce the production of inflammatory mediators in macrophages.

A notable study reported a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages treated with coumarin derivatives, indicating their potential as anti-inflammatory agents.

| Treatment | NO Production (µM) | Control (µM) |

|---|---|---|

| Compound A (100 µM) | 25 | 50 |

| Compound B (100 µM) | 30 | 50 |

These results highlight the compound's ability to modulate inflammatory responses .

Anticancer Activity

Several studies have investigated the anticancer properties of coumarin derivatives. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study on MCF-7 breast cancer cells showed that treatment with related coumarin compounds led to significant cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Chloro Coumarin | 15 | MCF-7 |

| Control | >50 | MCF-7 |

This suggests that the compound may be effective in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive analysis of various coumarin derivatives found that those similar to 6-chloro compounds exhibited strong antibacterial activity against resistant strains of bacteria, providing evidence for their clinical relevance.

- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in reduced paw edema compared to controls, supporting its potential therapeutic use in inflammatory diseases.

- Cancer Research : A recent investigation into the effects of coumarins on tumor growth in xenograft models showed that these compounds significantly inhibited tumor progression, suggesting their potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate?

- Methodological Answer : A stepwise approach is advised:

Chromenone core synthesis : Condense substituted resorcinol derivatives with β-keto esters under acidic conditions to form the 2H-chromen-2-one scaffold. Chlorination at the 6-position can be achieved using sulfuryl chloride (SO2Cl2) .

Esterification : Couple the chromenol intermediate (7-hydroxy group) with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to promote nucleophilic acyl substitution .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Confirm ester linkage (C=O stretch at ~1730–1750 cm−1) and methoxy group (C-O stretch at ~1250 cm−1). Compare with sodium 3-methoxybenzoate’s carboxylate bands (asymmetrical stretch at 1568 cm−1, symmetrical at 1400 cm−1) to verify coordination .

- NMR : 1H NMR should show signals for the hexyl chain (δ 0.8–1.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and methoxy group (δ 3.8–4.0 ppm).

- XRD : For crystalline samples, use single-crystal X-ray diffraction with SHELXL for refinement .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge risks necessitate grounded equipment .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws. For high-resolution data, refine with HKLF5 format .

- Disorder : Apply PART/SUMP restraints and isotropic displacement parameter (Uiso) constraints for overlapping atoms. Validate with Rint and GooF metrics .

- Example : In chromenone derivatives, the hexyl chain may exhibit rotational disorder; partial occupancy modeling is recommended .

Q. What experimental approaches address contradictions between spectroscopic and computational data (e.g., IR vs. DFT)?

- Methodological Answer :

- IR/DFT Alignment : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate vibrational modes. Adjust scaling factors (0.96–0.98) to match experimental bands .

- Case Study : If carboxylate coordination (bidentate vs. monodentate) is ambiguous, cross-validate with XPS or EXAFS for metal-binding studies .

Q. How can molecular docking studies be optimized to predict biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Protocol :

Prepare the ligand (target compound) using Open Babel for charge assignment.

Use AutoDock Vina with a grid box centered on the enzyme’s active site (PDB: 1XYZ).

Validate docking poses via MD simulations (AMBER22) to assess binding stability .

- Troubleshooting : If docking scores conflict with in vitro assays, re-evaluate protonation states or solvation effects.

Q. What strategies mitigate thermal decomposition during DSC/TGA analysis?

- Methodological Answer :

- Conditions : Use a slow heating rate (5°C/min) under N2 flow (50 mL/min) to minimize oxidative degradation.

- Data Interpretation : Correlate endothermic peaks (DSC) with mass loss (TGA) to identify decomposition pathways. For methoxybenzoate esters, expect stability up to 200°C unless hydrolytic impurities are present .

Q. How can regioselectivity challenges in chromenone functionalization be addressed?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Direct chlorination using Cl2/FeCl3 favors the 6-position due to electron-donating substituents (e.g., methyl at C4). For competing sites, employ protective groups (e.g., silyl ethers) .

- Case Study : In 3-hexyl substitution, steric hindrance may require elevated temperatures (80–100°C) and prolonged reaction times .

Properties

Molecular Formula |

C24H25ClO5 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |

InChI |

InChI=1S/C24H25ClO5/c1-4-5-6-7-11-18-15(2)19-13-20(25)22(14-21(19)29-24(18)27)30-23(26)16-9-8-10-17(12-16)28-3/h8-10,12-14H,4-7,11H2,1-3H3 |

InChI Key |

XMXZLUCJYHXRNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=CC=C3)OC)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.